molecular formula C9H16N2O3 B1394990 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid CAS No. 1236261-48-5

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid

Cat. No.: B1394990
CAS No.: 1236261-48-5
M. Wt: 200.23 g/mol
InChI Key: QOJZCFVNXFEMJV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid (CAS 1048007-96-0) is a piperazine derivative with a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the research and development of novel active pharmaceutical ingredients (APIs) . Its chemical structure, featuring a piperazine ring core with acetic acid and alkyl substituents, makes it a versatile precursor for the synthesis of more complex molecules, including potential dual-action receptor antagonists . Compounds with this core scaffold are frequently investigated for their potential biological activity in areas such as cardiovascular and metabolic diseases, including hypertension and atherosclerosis, as well as in oncology for conditions like prostate cancer . Researchers utilize this chemical exclusively for laboratory research purposes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-11-5-4-10(2)9(14)7(11)6-8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJZCFVNXFEMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazin-2-one Core

The piperazin-2-one nucleus is typically synthesized via cyclization reactions involving diamines and suitable carbonyl-containing reagents:

Attachment of the Acetic Acid Moiety

  • The acetic acid group at the 2-position is introduced through nucleophilic substitution reactions involving α-bromoacetic acid derivatives or their esters.

  • For example, methyl α-bromo(4-chlorophenyl)acetate reacts with piperazin-2-one derivatives in the presence of base (e.g., potassium carbonate or sodium bicarbonate) to form methyl 2-(substituted piperazin-2-yl)acetates.

  • Subsequent hydrolysis of the ester group using lithium hydroxide or acidic conditions converts the ester into the free acetic acid.

Esterification and Hydrolysis

  • Esterification is often performed by refluxing α-bromoacetic acid with methanol in the presence of sulfuric acid to obtain methyl esters, which serve as reactive intermediates for further substitution.

  • Hydrolysis of esters to acids is typically done using LiOH in aqueous media, providing the target acetic acid functionality.

Representative Synthetic Procedure

Step Reagents & Conditions Product Yield & Notes
1. Esterification α-Bromo(4-chlorophenyl)acetic acid + Methanol + H2SO4, reflux 4 h Methyl α-bromo(4-chlorophenyl)acetate 90% yield; purified by distillation under reduced pressure
2. Nucleophilic substitution Methyl α-bromoacetate + 1-(ethyl-methyl)piperazin-2-one + NaHCO3, MeOH, 80°C, 6 h Methyl 2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetate Precipitate isolated by filtration and washing
3. Hydrolysis Methyl ester + LiOH, aqueous solution, room temp 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid Conversion to free acid for biological evaluation

Analytical and Purification Techniques

  • Purification : Products are purified by recrystallization from suitable solvents (e.g., ethyl acetate, diethyl ether) or by extraction crystallization.

  • Characterization : Structural confirmation is done by NMR spectroscopy (^1H and ^13C), mass spectrometry (HRMS), IR spectroscopy, and sometimes single-crystal X-ray diffraction for definitive structural proof.

Research Findings and Observations

  • The substitution pattern on the piperazinone ring significantly influences the reaction yield and purity. Using N-methyl and N-ethyl substituted starting amines yields the desired substituted piperazinones efficiently.

  • The ester intermediates are stable and amenable to further functionalization, which allows for modular synthesis of derivatives with different substituents at the nitrogen atoms or on the acetic acid side chain.

  • Hydrolysis conditions must be carefully controlled to avoid ring opening or decomposition of the piperazinone core.

Summary Table of Key Preparation Methods

Method Aspect Description Reference
Piperazinone ring formation Cyclization of N-substituted ethylenediamines with diethyl oxaloacetate
Introduction of ethyl/methyl groups Use of N-ethyl and N-methyl ethylenediamines or alkylation
Acetic acid moiety attachment Nucleophilic substitution of α-bromoacetate esters with piperazinone
Ester hydrolysis LiOH-mediated hydrolysis of methyl esters to free acids
Purification Recrystallization, extraction crystallization, flash chromatography
Characterization NMR, HRMS, IR, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzymes: Bind to the active site of enzymes and inhibit their activity.

    Modulate Receptors: Interact with receptors to modulate their signaling pathways.

    Alter Cellular Processes: Affect cellular processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)

  • Structural Differences :
    • The substituents on the piperazine ring differ: the target compound has 1-ethyl-4-methyl groups, whereas this analog features a 1-acetyl group.
    • The functional group at the acetic acid moiety is an ethyl ester in this compound, compared to the free carboxylic acid in the target molecule .
  • Physicochemical Implications :
    • The ester group reduces polarity, increasing lipophilicity compared to the carboxylic acid. This may enhance membrane permeability in biological systems.
    • The acetyl group at position 1 introduces steric and electronic effects that could alter ring conformation and reactivity.
Property Target Compound (Inferred) Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate
Molecular Formula C₉H₁₅N₂O₃ (estimated) C₁₀H₁₆N₂O₄
Molecular Weight ~217.23 (estimated) 228.24
Functional Groups Carboxylic acid, oxo Ester, oxo, acetyl
Key Substituents 1-Ethyl, 4-methyl 1-Acetyl

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid (CAS 899710-24-8)

  • Structural Differences :
    • The heterocyclic core is a benzoxazine (fused benzene and oxazine rings) instead of a piperazine.
    • A methyl group is present at position 2, and the acetic acid group is attached to the benzoxazine ring .
  • The absence of nitrogen at position 1 may reduce basicity compared to piperazine derivatives.
Property Target Compound (Inferred) Benzoxazine Derivative
Molecular Formula C₉H₁₅N₂O₃ (estimated) C₁₁H₁₁NO₄
Molecular Weight ~217.23 (estimated) 221.21
Heterocycle Piperazine Benzoxazine
Aromaticity Non-aromatic Aromatic (benzene fused)

General Acetic Acid Derivatives

The acetic acid group in the target compound shares properties with simpler acetic acid derivatives (e.g., glacial acetic acid, ethyl acetate):

  • Acidity : The carboxylic acid group (pKa ~2.5–5) enables hydrogen bonding and salt formation, unlike ester derivatives .
  • Solubility: Polar solvents like water or ethanol will dissolve the target compound more readily than its ester analogs .

Research Findings and Implications

  • Synthetic Challenges : Piperazine derivatives often require precise control of substituent placement. The ethyl and methyl groups in the target compound may necessitate multi-step synthesis, similar to methods used for acetylated analogs .
  • Computational Analysis : Density functional theory (DFT) methods, such as those described by Becke , could predict the electronic effects of substituents on the piperazine ring’s stability and reactivity.

Biological Activity

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid is a synthetic compound belonging to the piperazine class, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H16N2O3
  • CAS Number: 1236261-48-5

The compound features a piperazine ring, which contributes to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation:
    • It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognition.
  • Cellular Processes:
    • The compound may affect cellular processes such as apoptosis and cell division, which are critical in cancer biology.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
Antidepressant Activity Demonstrated potential in modulating serotonin and norepinephrine levels.
Anti-inflammatory Properties May inhibit pro-inflammatory cytokines, suggesting use in inflammatory conditions.
Neuroprotective Effects Exhibits protective effects on neuronal cells in vitro, indicating potential in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity:
    • A study explored the effect of piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine structure can enhance binding affinity and efficacy in treating depression.
  • Anti-inflammatory Effects:
    • Research indicated that compounds similar to this compound can significantly reduce inflammation markers in animal models, supporting its potential use in inflammatory disorders .
  • Neuroprotective Studies:
    • In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting a mechanism that could be beneficial for conditions like Alzheimer's disease .

Comparative Analysis

When compared to other piperazine derivatives, this compound shows unique properties due to its specific substituents:

Compound Unique Features
2-(1-Methyl-4-hydroxy-3-piperazinyl)-acetic acidHydroxyl group enhances solubility and receptor interaction.
2-(1-Ethyl-4-methylpiperazinyl)-propanoic acidDifferent carboxylic moiety alters pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 2
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid

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